2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features both a pyrrolidine-2,5-dione and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(12-23-18(25)8-9-19(23)26)21-14-6-2-1-5-13(14)15-11-22-10-4-3-7-16(22)20-15/h1-7,10-11H,8-9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBNKGUAYILES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The pyrrolidine-2,5-dione moiety can be introduced through a nucleophilic substitution reaction, where a suitable acylating agent reacts with the imidazo[1,2-a]pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it has been suggested that the compound may inhibit central sodium/calcium currents and act as an antagonist of transient receptor potential vanilloid 1 (TRPV1) receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Pyrrolidine-2,5-dione derivatives: Compounds with this moiety are known for their anticonvulsant and antinociceptive properties.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to its dual functional groups, which may confer a combination of biological activities not seen in simpler analogs. This makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine-2,5-dione and an imidazo[1,2-a]pyridine moiety, suggesting a multifaceted mechanism of action that could be beneficial in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16N4O3
- Molecular Weight : 348.36 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O3 |
| Molecular Weight | 348.36 g/mol |
| CAS Number | 1797642-67-1 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticonvulsant and antinociceptive agent.
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit significant anticonvulsant properties. In vivo studies utilizing rodent models have demonstrated its efficacy against seizures induced by various stimuli:
- Maximal Electroshock (MES) Test : The compound showed protective activity with an effective dose (ED50) of approximately 23.7 mg/kg.
- Pentylenetetrazole-Induced Seizures : The ED50 was found to be around 59.4 mg/kg.
These results suggest that the compound may act through multiple mechanisms, potentially involving the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Antinociceptive Activity
In addition to its anticonvulsant effects, the compound has been evaluated for its ability to alleviate pain. In formalin-induced pain models, it exhibited significant antinociceptive activity, indicating its potential utility in pain management therapies .
The proposed mechanisms underlying the biological activities of this compound include:
- Ion Channel Modulation : Interaction with voltage-gated sodium and calcium channels.
- Receptor Antagonism : Antagonism of TRPV1 receptors involved in nociception.
- Neurotransmitter Regulation : Modulation of neurotransmitter release associated with pain pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- A study published in MDPI highlighted the broad-spectrum protective activity of hybrid compounds derived from pyrrolidine-2,5-dione derivatives against seizures in rodent models .
Table 2: Summary of Biological Activities
| Activity Type | Model Used | Effective Dose (ED50) |
|---|---|---|
| Anticonvulsant | MES Test | 23.7 mg/kg |
| Pentylenetetrazole | 59.4 mg/kg | |
| Antinociceptive | Formalin-Induced Pain | Significant effect noted |
Q & A
Q. What are the key structural features of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, and how do they influence reactivity?
The compound contains an imidazo[1,2-a]pyridine core fused to a phenyl group, a pyrrolidine-2,5-dione ring, and an acetamide linker. The electron-rich imidazo[1,2-a]pyridine enables electrophilic aromatic substitution, while the pyrrolidine-dione moiety may undergo hydrolysis or nucleophilic substitution. The acetamide group contributes to hydrogen bonding, critical for biological interactions .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with phenyl acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Cyclization steps using dihydropyrimidine precursors are often required, with reflux conditions (80–120°C) to optimize yields. Purification via column chromatography is standard .
Q. What spectroscopic techniques are used to characterize this compound?
1H/13C NMR confirms hydrogen and carbon environments, particularly distinguishing aromatic protons in the imidazo[1,2-a]pyridine ring (δ 7.5–8.5 ppm) and the pyrrolidine-dione carbonyl (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR identifies amide C=O stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
Density functional theory (DFT) studies predict electron density distributions, highlighting reactive sites on the imidazo[1,2-a]pyridine and acetamide groups. Molecular docking against targets like kinases or GPCRs identifies binding poses, with scoring functions (e.g., AutoDock Vina) prioritizing modifications for enhanced affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate results using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays). Cross-reference structural analogs (e.g., 5-methylthieno[3,2-d]pyrimidine) to isolate pharmacophore contributions .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Hydrolysis of the pyrrolidine-dione ring in aqueous buffers (pH 7.4, 37°C) can be monitored via HPLC. Stability assays reveal degradation products (e.g., succinimide derivatives), informing prodrug strategies or formulation adjustments (e.g., lyophilization) to enhance shelf life .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Multi-step syntheses risk racemization at chiral centers (e.g., during amide bond formation). Optimize asymmetric catalysis (e.g., chiral auxiliaries) and monitor enantiomeric excess (EE) via chiral HPLC. Process intensification (e.g., flow chemistry) minimizes side reactions .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to related imidazo[1,2-a]pyridine derivatives (e.g., Zolpidem)?
Unlike Zolpidem (a GABAA agonist with a methyl substituent), this compound’s pyrrolidine-dione and acetamide groups broaden its target profile, potentially interacting with kinases or proteases. SAR studies show that electron-withdrawing groups on the phenyl ring enhance metabolic stability .
Q. What mechanistic insights explain its activity in enzyme inhibition assays?
Kinetic studies (e.g., Lineweaver-Burk plots) suggest non-competitive inhibition of target enzymes like tyrosine kinases. The imidazo[1,2-a]pyridine core may mimic ATP’s adenine binding, while the acetamide linker occupies allosteric pockets .
Methodological Recommendations
- For synthetic optimization , employ design of experiments (DoE) to vary solvent polarity, temperature, and catalyst loading .
- In bioactivity studies , use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify entropy-driven interactions .
- Address data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) in metadata annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
